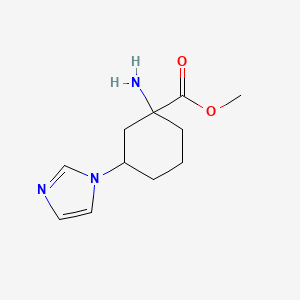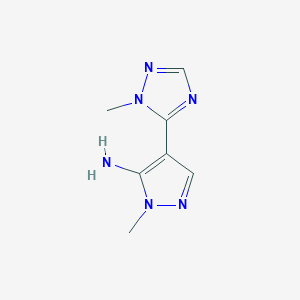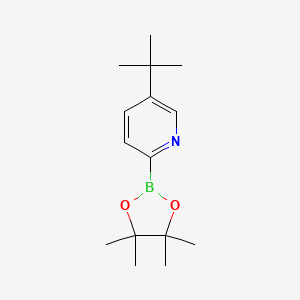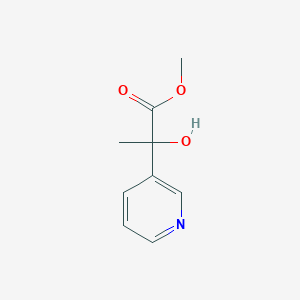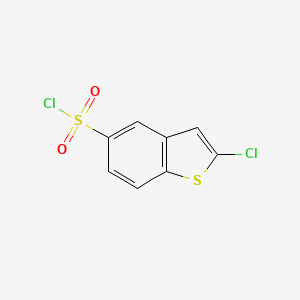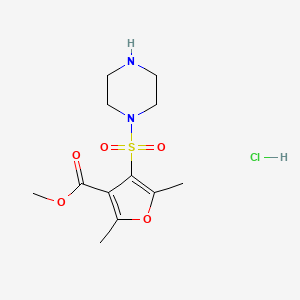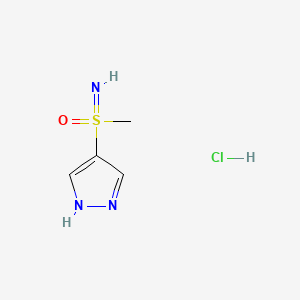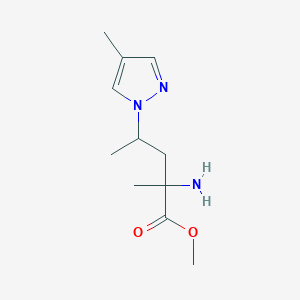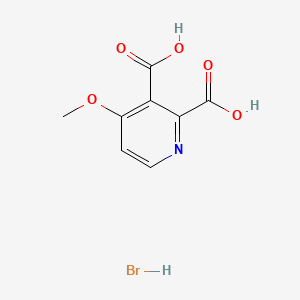
4-Methoxypyridine-2,3-dicarboxylicacidhydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxypyridine-2,3-dicarboxylic acid hydrobromide is a chemical compound with the molecular formula C8H8BrNO5 and a molecular weight of 278.05 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxypyridine-2,3-dicarboxylic acid hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrobromide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formylpyridine-2,3-dicarboxylic acid .
Wissenschaftliche Forschungsanwendungen
4-Methoxypyridine-2,3-dicarboxylic acid hydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-methoxypyridine-2,3-dicarboxylic acid hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxypyridine-2-carboxylic acid: Similar structure but lacks the second carboxylic acid group and hydrobromide.
Pyridine-2,3-dicarboxylic acid: Similar structure but lacks the methoxy group.
4-Bromopyridine-2,3-dicarboxylic acid: Similar structure but has a bromine atom instead of a methoxy group.
Eigenschaften
Molekularformel |
C8H8BrNO5 |
|---|---|
Molekulargewicht |
278.06 g/mol |
IUPAC-Name |
4-methoxypyridine-2,3-dicarboxylic acid;hydrobromide |
InChI |
InChI=1S/C8H7NO5.BrH/c1-14-4-2-3-9-6(8(12)13)5(4)7(10)11;/h2-3H,1H3,(H,10,11)(H,12,13);1H |
InChI-Schlüssel |
SWWHTDYENGUHNU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=NC=C1)C(=O)O)C(=O)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




